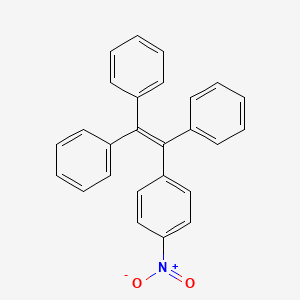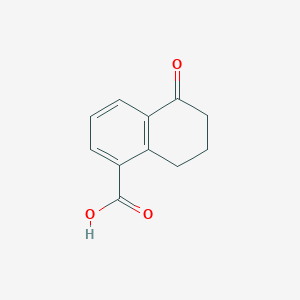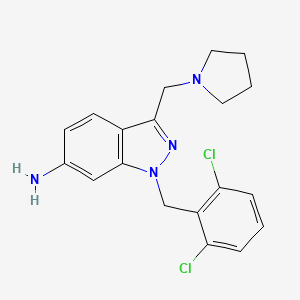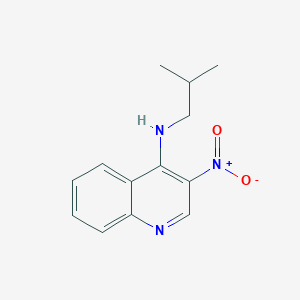
4-异丁基氨基-3-硝基喹啉
概述
描述
4-Isobutylamino-3-nitroquinoline is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isobutylamino-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylamino-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
疫苗佐剂开发
4-异丁基氨基-3-硝基喹啉: 作为疫苗佐剂的潜力正在研究中。 研究人员合成了具有N-异丁基取代基的新型咪唑喹啉类似物,以靶向Toll样受体(TLR),特别是TLR7 。这些受体对于激活先天免疫反应至关重要,使它们成为疫苗佐剂候选物的宝贵目标。 合成的化合物在增强树突状细胞活性和诱导促炎免疫反应方面显示出有希望的结果,这对有效接种至关重要 .
免疫药理学应用
该化合物调节免疫反应的能力使其成为免疫药理学应用的候选药物。 研究表明,4-异丁基氨基-3-硝基喹啉的类似物可以激活特定的先天免疫细胞,从而改善体液免疫和T细胞介导的免疫 。此特性对于开发针对慢性病毒感染和癌症的治疗方法特别有利。
药物发现与合成
N-异丁基-3-硝基喹啉-4-胺: 作为合成药物化合物的中间体。 它已被用于制备咪喹莫特,一种免疫应答调节剂 。该化合物的结构特征允许进行各种修饰,从而能够创建具有潜在治疗应用的多种分子库。
分子靶向治疗
该化合物的衍生物已被评估其靶向参与疾病进展的分子途径的能力。 通过与TLR7/8相互作用,这些衍生物有可能被用来开发新的疗法,利用人体免疫系统来对抗疾病 .
化学研究与安全性
在化学研究中,4-异丁基氨基-3-硝基喹啉由于其硝基,需要在合成和处理过程中采取特定的安全措施。 其化学性质已有详细记录,为安全实验室操作提供了基础 .
生物测定和实验模型
该化合物已用于生物测定中,以研究小分子TLR7/8激动剂的免疫调节作用。 使用转染细胞系的实验模型已被用于确定该化合物类似物在激活免疫反应中的特异性和功效 .
作用机制
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
4-Isobutylamino-3-nitroquinoline interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of 4-Isobutylamino-3-nitroquinoline with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of 4-Isobutylamino-3-nitroquinoline’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
生化分析
Biochemical Properties
4-Isobutylamino-3-nitroquinoline has been synthesized and evaluated for its immunomodulatory properties . It has been found to interact with Toll-like receptors-7 and -8 (TLR7/8), which are abundantly expressed on antigen-presenting cells . The compound’s ability to activate these receptors makes it a potential adjuvant candidate for the development of new efficacious vaccines .
Cellular Effects
The compound’s interaction with TLR7/8 enhances DC activation as well as cellular immunity . This ability to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Molecular Mechanism
The molecular mechanism of 4-Isobutylamino-3-nitroquinoline involves its interaction with TLR7/8 . This interaction activates antigen-presenting cells (APCs), leading to the production of type I interferon and the enhancement of DC activation and cellular immunity .
属性
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99009-85-5 | |
| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
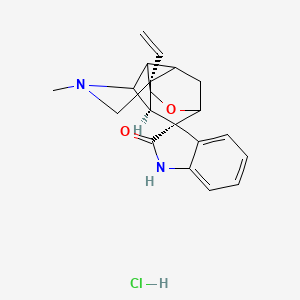

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

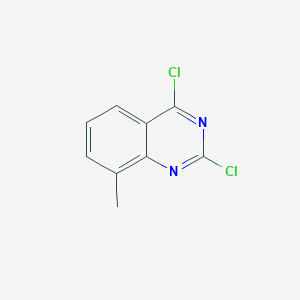

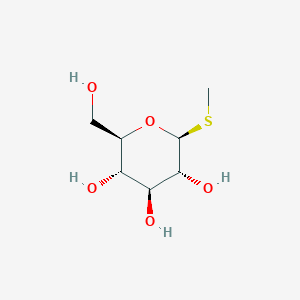

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

